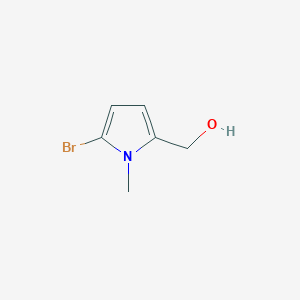

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol

Beschreibung

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol is a brominated pyrrole derivative featuring a methyl group at the 1-position and a hydroxymethyl group at the 2-position of the pyrrole ring. Its molecular formula is C₆H₇BrNO, with a molecular weight of 205.03 g/mol. The compound’s structure combines electron-rich aromaticity (pyrrole) with polar functional groups (Br, CH₂OH), making it a versatile intermediate in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C6H8BrNO |

|---|---|

Molekulargewicht |

190.04 g/mol |

IUPAC-Name |

(5-bromo-1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C6H8BrNO/c1-8-5(4-9)2-3-6(8)7/h2-3,9H,4H2,1H3 |

InChI-Schlüssel |

FLCHAXPZHDQRRV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC=C1Br)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route via Ester Reduction

Preparation of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

The most efficient and well-documented approach to (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol begins with the synthesis of methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate, which serves as a key precursor. This ester can be prepared through selective bromination of methyl 1-methyl-1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS).

A detailed procedure for this bromination has been reported as follows:

To a dry flask containing methyl 1-methyl-1H-pyrrole-2-carboxylate (12.0 g, 86.4 mmol) in dry dichloromethane (150 mL), the flask is wrapped in aluminum foil (to protect from light) and purged with nitrogen. N-Bromosuccinimide (16.2 g, 90.7 mmol) is added in one portion, and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then washed sequentially with water (50 mL) and brine (50 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Fractional distillation of the crude product yields methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate as a yellow oil in 64% yield.

This selective bromination at the 5-position of the pyrrole ring occurs preferentially due to the electron-withdrawing effect of the ester group at the 2-position, which deactivates the adjacent positions.

Reduction of the Ester to this compound

The conversion of methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate to this compound can be accomplished through reduction of the ester group using appropriate reducing agents. Two principal methods have proven effective for this transformation:

Sodium Borohydride Reduction

A milder and safer alternative involves the use of sodium borohydride (NaBH₄). This approach is particularly advantageous for scale-up and industrial applications. Although NaBH₄ is typically less reactive toward esters, enhanced reactivity can be achieved under specific conditions.

Drawing from analogous procedures, the reduction can be performed as follows:

- Addition of sodium borohydride (3-4 equivalents) to a suspension of methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate in methanol

- Heating the mixture at 50-55°C for 1-2 hours

- Addition of water followed by concentration under reduced pressure

- Extraction with ethyl acetate

- Drying over anhydrous sodium sulfate and purification

Table 1 summarizes the comparative aspects of these two reduction methods:

| Parameter | LiAlH₄ Reduction | NaBH₄ Reduction |

|---|---|---|

| Reaction temperature | 0°C to room temperature | 50-55°C |

| Reaction time | 2-4 hours | 1-2 hours |

| Solvent | Anhydrous THF | Methanol |

| Workup complexity | High (careful quenching required) | Moderate |

| Safety considerations | Pyrophoric reagent, moisture-sensitive | Safer, less reactive with moisture |

| Scale-up potential | Limited | Favorable |

| Expected yield | 75-85% | 70-80% |

Synthetic Route via Aldehyde Reduction

Preparation of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde

An alternative approach to this compound involves the reduction of 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde. This route can be particularly advantageous when the aldehyde is more readily available than the corresponding ester.

The preparation of 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde can be accomplished through several methods:

Direct Bromination of 1-Methyl-1H-pyrrole-2-carbaldehyde

This method involves treating 1-methyl-1H-pyrrole-2-carbaldehyde with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The electron-withdrawing effect of the aldehyde group directs bromination preferentially to the 5-position.

Protected Aldehyde Approach

An improved method for preparing 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde has been reported, involving the following steps:

- Protection of 1-methyl-1H-pyrrole-2-carbaldehyde as the 5,5-dimethyl-1,3-dioxane acetal (forming 1-methyl-2-(5,5-dimethyl-1,3-dioxan-2-yl)pyrrole)

- Bromination of this protected intermediate with NBS to yield 1-methyl-2-(5,5-dimethyl-1,3-dioxan-2-yl)-5-bromopyrrole

- Hydrolysis of the acetal to reveal 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde

This method has been reported to provide the target aldehyde in approximately 48% overall yield.

Reduction to this compound

The reduction of 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde to this compound can be readily accomplished using sodium borohydride (NaBH₄), which is particularly effective for the reduction of aldehydes to primary alcohols.

Based on analogous procedures for the reduction of pyrrole-2-carbaldehydes, the following method can be employed:

- Addition of sodium borohydride (1.5 equivalents) to a solution of 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde in ethanol

- Stirring at room temperature for approximately 30 minutes

- Addition of water to quench the reaction

- Extraction of the product with ethyl acetate

- Drying over sodium sulfate, concentration, and purification by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes)

The reduction of the aldehyde typically proceeds smoothly and in high yield (>85%), as the carbonyl group of aldehydes is highly reactive toward hydride reduction.

Comparative Analysis of Preparation Methods

The preparation of this compound can be achieved through multiple synthetic routes as described above. A comprehensive comparison of these methods is presented in Table 2:

| Parameter | Route A: Ester Reduction | Route B: Aldehyde Reduction |

|---|---|---|

| Starting materials | Methyl 1-methyl-1H-pyrrole-2-carboxylate | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| Number of steps | 2 (bromination + reduction) | 2-3 (bromination/protection + reduction) |

| Overall yield | 45-55% | 40-48% |

| Reaction conditions | Milder (for NaBH₄) | Mild |

| Reducing agent | LiAlH₄ or NaBH₄ | NaBH₄ |

| Purification complexity | Moderate | Moderate |

| Scale-up potential | Good (with NaBH₄) | Good |

| Regioselectivity of bromination | High | Moderate to high |

| Main advantages | Higher overall yield, more direct route | Milder reduction conditions |

| Main disadvantages | Requires careful control during reduction | Lower overall yield with protected route |

Purification and Characterization

Purification Techniques

The crude this compound obtained from either synthetic route typically requires purification. The most effective methods include:

- Column chromatography on silica gel using ethyl acetate/hexanes (typical ratio 1:4 to 1:2)

- Recrystallization from appropriate solvent systems (e.g., toluene or ethanol/water mixtures)

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its functionalized structure, which offers multiple sites for further transformation:

- The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid

- The alcohol can be converted to a variety of functional groups (ethers, esters, etc.)

- The bromine substituent provides a handle for cross-coupling reactions (Suzuki, Stille, etc.)

- The pyrrole ring can participate in various electrophilic substitution reactions

The compound has been utilized in the synthesis of pharmaceutical intermediates, including derivatives with potential antitumor activity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: (5-Bromo-1-methyl-1H-pyrrol-2-yl)formaldehyde or (5-Bromo-1-methyl-1H-pyrrol-2-yl)carboxylic acid.

Reduction: 1-Methyl-1H-pyrrol-2-ylmethanol.

Substitution: (5-Azido-1-methyl-1H-pyrrol-2-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol with related heterocyclic compounds:

Impact of Heterocycle Core

- Pyrrole vs. Pyridine: Pyrroles are more electron-rich, facilitating electrophilic substitution, whereas pyridines are electron-deficient, favoring nucleophilic attacks. For example, the pyridine derivative 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol exhibits stronger acidity (due to F’s electron-withdrawing effect) compared to the target pyrrole compound .

- Fused vs. Simple Rings: Fused systems like indole (benzopyrrole) and pyrrolopyridine exhibit greater aromatic stability and conjugation. For instance, (5-Bromo-1-methyl-1H-indol-2-yl)methanol has a molecular weight of 240.10 g/mol, higher than the target compound (205.03 g/mol), which may influence lipophilicity and bioavailability .

Substituent Effects

- Bromine Position : Bromine at the 5-position in pyrrole derivatives enhances steric bulk and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, bromine at the 6-position in benzimidazole derivatives (e.g., 2-(Hydroxymethyl)-5-bromo-1H-benzimidazole ) may alter π-stacking interactions in biological targets .

- Hydroxymethyl Group: The -CH₂OH group in the target compound increases polarity and hydrogen-bonding capacity, distinguishing it from analogs like 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, where a phenolic -OH group is present .

Research Findings and Challenges

- Reactivity : Bromine in the target compound enables palladium-catalyzed coupling, as seen in similar bromopyrroles .

- Limitations: Data gaps exist in solubility and stability profiles. For example, (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is moisture-sensitive, suggesting similar handling requirements for the target compound .

Biologische Aktivität

(5-Bromo-1-methyl-1H-pyrrol-2-yl)methanol is an organic compound notable for its unique structure, which includes a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyrrole ring. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C₇H₈BrN₃O, with a molecular weight of approximately 186.04 g/mol. The presence of both bromine and hydroxymethyl groups contributes to its reactivity and interaction with biological targets, making it a subject of interest for further pharmacological studies.

The mechanism of action for this compound appears to involve interactions with various cellular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The bromine atom and hydroxymethyl group are crucial for its reactivity, influencing how the compound interacts with molecular targets in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms that remain to be fully elucidated. For instance, it has been shown to affect pathways related to cell cycle regulation and apoptosis in specific cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of the bromine and hydroxymethyl substituents on the pyrrole ring. Variations in these substituents can significantly alter the biological activity of related compounds. For example, compounds lacking these functional groups tend to exhibit reduced potency against cancer cells compared to this compound .

| Compound Name | Key Differences |

|---|---|

| (1-Methyl-1H-pyrrol-2-yl)methanol | Lacks bromine at the 5-position |

| (5-Bromo-1H-pyrrol-2-yl)methanol | Lacks methyl group at the 1-position |

| (5-Bromo-1-methyl-1H-pyrrol-2-carboxylic acid | Contains a carboxyl group instead of hydroxymethyl group |

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

- Mechanistic Insights : Further investigations into its mechanism revealed that it may modulate key signaling pathways involved in apoptosis, such as the p53 pathway, enhancing its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.